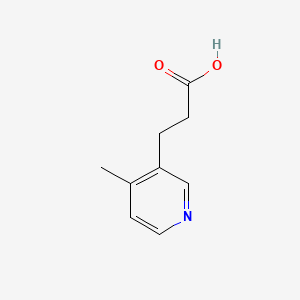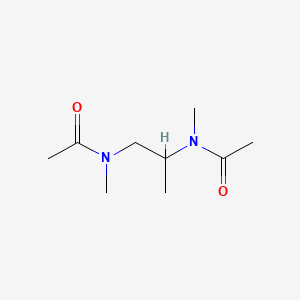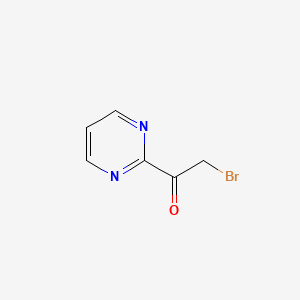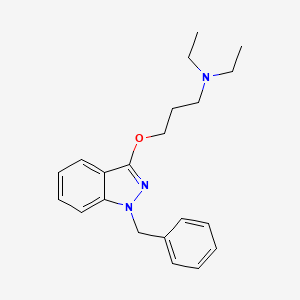![molecular formula C14H11F3O5 B590013 5-[1-Hidroxi-2-(2,4,5-trifluorofenil)etilidene]-2,2-dimetil-1,3-dioxano-4,6-diona CAS No. 764667-64-3](/img/structure/B590013.png)
5-[1-Hidroxi-2-(2,4,5-trifluorofenil)etilidene]-2,2-dimetil-1,3-dioxano-4,6-diona
Descripción general
Descripción
This compound, also known by its CAS number 764667-64-3, has a molecular formula of C14H11F3O5 . It is also known by other synonyms such as 5-(1-hydroxy-2-(2,4,5-trifluorophenyl)ethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,3-dioxane ring, which is substituted with a hydroxy functional group and a trifluorophenyl group . The exact structure can be represented by the InChI code:InChI=1S/C14H11F3O5/c1-14(2)21-12(19)11(13(20)22-14)10(18)4-6-3-8(16)9(17)5-7(6)15/h3,5,18H,4H2,1-2H3 . Physical And Chemical Properties Analysis
This compound has a molecular weight of 316.23 g/mol . It has one hydrogen bond donor and eight hydrogen bond acceptors . Its exact mass is 316.05585793 g/mol . The compound is a white to light-yellow to yellow powder or crystals .Aplicaciones Científicas De Investigación
Investigación farmacéutica: Perfil de impurezas de Sitagliptina
Este compuesto se identifica como una impureza en la síntesis de Sitagliptina, un medicamento que se utiliza para tratar la diabetes tipo 2 . Sirve como un estándar para el control de calidad y la garantía durante la producción comercial de Sitagliptina y sus formulaciones. Su papel en el proceso de presentación de la solicitud abreviada de nuevo fármaco (ANDA) a la FDA es crucial para garantizar la seguridad y la eficacia del medicamento.
Investigación agroquímica: Desarrollo de plaguicidas
El compuesto relacionado 1-(2,4,5-Trifluorofenil)propan-2-ona encuentra aplicaciones en la investigación agroquímica, contribuyendo al desarrollo de herbicidas, fungicidas e insecticidas. Por extensión, nuestro compuesto de interés también puede desempeñar un papel en la síntesis o mejora de estos agroquímicos.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .
Propiedades
IUPAC Name |
5-[1-hydroxy-2-(2,4,5-trifluorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O5/c1-14(2)21-12(19)11(13(20)22-14)10(18)4-6-3-8(16)9(17)5-7(6)15/h3,5,18H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUGIGFQGFTRPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=C(CC2=CC(=C(C=C2F)F)F)O)C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716157 | |
| Record name | 5-[1-Hydroxy-2-(2,4,5-trifluorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
764667-64-3 | |
| Record name | 5-[1-Hydroxy-2-(2,4,5-trifluorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Bromo-1-[(2S,3R)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B589937.png)



![N-(4-{4-Cyano-2-[(furan-2-yl)methylidene]-5-oxo-2,5-dihydrofuran-3-yl}phenyl)butane-1-sulfonamide](/img/structure/B589941.png)




